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Compound of Interest

Compound Name: Thalidomide-O-C8-NH2

CAS No.: 1957235-91-4

Cat. No.: B8179605

Get Quote

Executive Summary
Thalidomide-O-C8-NH₂ (4-(8-aminooctyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) is

a critical "warhead-linker" conjugate used in the development of Proteolysis Targeting

Chimeras (PROTACs). It serves as the E3 ligase-recruiting moiety, specifically targeting

Cereblon (CRBN).

This guide details the synthesis of the ether-linked variant ("-O-"), which offers superior

solubility and distinct physicochemical properties compared to amide-linked analogs. The

protocol focuses on preserving the integrity of the base-sensitive glutarimide ring while

ensuring efficient alkylation of the 4-hydroxyphthalimide scaffold.

Strategic Synthesis Architecture
Retrosynthetic Analysis
The synthesis is best approached by disconnecting the ether linkage at the C4 position of the

phthalimide ring. This strategy avoids the harsh conditions required to build the glutarimide ring

after linker attachment, thereby minimizing ring-opening side reactions.
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Key Disconnection:

Target: Thalidomide-O-C8-NH₂[1][2]

Precursors: 4-Hydroxythalidomide +

-Boc-8-bromooctan-1-amine.

Mechanism & Workflow Visualization
The following diagram outlines the critical reaction pathway and decision points.
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Figure 1: Step-wise synthesis workflow emphasizing the convergent alkylation strategy.

Detailed Experimental Protocol
Materials & Reagents
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Reagent Purity Requirement Role

3-Hydroxyphthalic anhydride >97% Starting Scaffold

3-Aminopiperidine-2,6-dione

HCl
>98% Glutarimide Core

-Boc-8-bromooctan-1-amine >95% Linker

DMF (N,N-Dimethylformamide) Anhydrous (<50 ppm H₂O) Solvent (Alkylation)

Potassium Carbonate (

)
Anhydrous, Powdered Base

TFA (Trifluoroacetic acid) Reagent Grade Deprotection Agent

Step 1: Synthesis of 4-Hydroxythalidomide
Note: If 4-hydroxythalidomide is purchased commercially, proceed to Step 2.

Rationale: This step builds the CRBN-binding core. We use acetic acid to drive the

condensation while mitigating the risk of glutarimide hydrolysis that occurs in strong aqueous

bases.

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxyphthalic

anhydride (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) in glacial acetic

acid (10 mL/g).

Add Base: Add potassium acetate (3.0 eq) to liberate the free amine.

Reaction: Reflux the mixture (approx. 118°C) for 4–6 hours. Monitor by LC-MS for the

formation of the imide (M+1 = 275.07).

Workup: Cool the solution to room temperature. The product often precipitates.

Purification: Pour the reaction mixture into cold water. Filter the resulting solid, wash

extensively with water and cold methanol. Dry under vacuum.[3]

Yield Target: 60–80%.
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Appearance: Off-white to yellow solid.

Step 2: O-Alkylation (Linker Attachment)
Rationale: This is the most critical step. The phenolic hydroxyl group at C4 is alkylated. We use

anhydrous DMF and

. Stronger bases (like NaH) or higher temperatures (>80°C) can cause the glutarimide ring to
open (hydrolysis), destroying the CRBN binding affinity.

Activation: In an oven-dried flask under nitrogen, dissolve 4-hydroxythalidomide (1.0 eq) in

anhydrous DMF (0.1 M concentration). Add

(1.5 eq). Stir at room temperature for 30 minutes to form the phenoxide anion.

Visual Cue: The solution often turns a deeper yellow/orange upon deprotonation.

Addition: Add

-Boc-8-bromooctan-1-amine (1.2 eq) dissolved in minimal DMF dropwise.

Catalyst (Optional): Addition of KI (0.1 eq) can accelerate the reaction via Finkelstein

exchange, though usually unnecessary for primary bromides.

Reaction: Heat to 60°C (internal temperature). Stir for 12–16 hours.

QC Check: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. Look for product mass [M+Na]

or [M+H].

Workup:

Dilute the reaction mixture with EtOAc.

Wash with water (

) and brine (

) to remove DMF.

Dry over
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, filter, and concentrate.

Purification: Flash column chromatography (SiO₂). Elute with a gradient of Hexane/EtOAc

(0%

60% EtOAc).

Target:Boc-Thalidomide-O-C8-NH.

Step 3: Boc-Deprotection
Rationale: Acidic cleavage is required to expose the terminal amine. HCl/Dioxane is preferred

over TFA if the final product needs to be a solid hydrochloride salt, which is often easier to

handle than a hygroscopic TFA salt.

Dissolution: Dissolve the Boc-intermediate in DCM (0.1 M).

Acidolysis: Add TFA (20% v/v final concentration) or 4M HCl in Dioxane (10 eq).

Reaction: Stir at room temperature for 1–2 hours. Monitor for disappearance of the Boc-

protected peak.

Isolation:

Method A (TFA): Concentrate in vacuo.[3] Co-evaporate with toluene (

) to remove residual TFA. Triturate with cold diethyl ether to precipitate the salt.

Method B (HCl): The product often precipitates directly from the dioxane/DCM mixture.

Filter and wash with ether.

Final Product:Thalidomide-O-C8-NH₂ (Salt form).

Quality Control & Characterization
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Parameter Method Acceptance Criteria

Identity ¹H NMR (DMSO-d₆)

Diagnostic peaks:

11.1 (s, 1H, glutarimide NH),

7.5–7.8 (m, 3H, Ar-H),

4.2 (t, 2H, -OCH₂-),

5.1 (dd, 1H, chiral center).

Purity HPLC (254 nm) >95% Area Under Curve.

Mass LC-MS (ESI+)
[M+H]⁺ calc: 402.20; found:

402.2 ± 0.1.

Residual Solvent ¹H NMR
DMF < 880 ppm; TFA/Dioxane

within ICH limits.

Critical NMR Feature: Verify the integration of the glutarimide proton (

~11.0–11.1 ppm). If this signal is absent or broad, ring opening has occurred.

Troubleshooting & Optimization
Issue: Glutarimide Ring Opening

Symptom: LC-MS shows a mass of [M+18] (hydrolysis product) or NMR shows loss of the

imide proton.

Cause: Presence of water during the basic alkylation step (Step 2) or excessive heat.

Solution: Ensure DMF is anhydrous. Lower reaction temperature to 50°C and extend time.

Switch base to

(milder solubility profile in DMF).

Issue: Low Yield in Alkylation
Symptom: Unreacted 4-hydroxythalidomide remains.
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Cause: Poor nucleophilicity of the phenol.

Solution: Add 0.1 eq of Sodium Iodide (NaI) to convert the alkyl bromide to the more reactive

alkyl iodide in situ.

Safety & Handling
Teratogenicity: Thalidomide and its derivatives are potent teratogens.[4] Double-gloving and

handling in a fume hood are mandatory. All solid waste must be segregated and labeled as

"Teratogenic Hazard."

TFA: Corrosive and volatile. Handle in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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